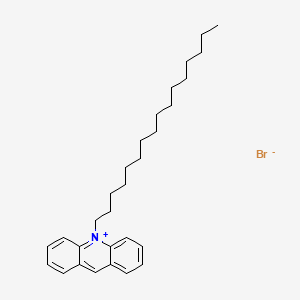![molecular formula C19H37NO4 B12541806 Hexadecanoic acid, 16-hydroxy-9-[(1-oxopropyl)amino]- CAS No. 833484-03-0](/img/structure/B12541806.png)
Hexadecanoic acid, 16-hydroxy-9-[(1-oxopropyl)amino]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexadecanoic acid, 16-hydroxy-9-[(1-oxopropyl)amino]- is a complex organic compound. It is a derivative of hexadecanoic acid, commonly known as palmitic acid, which is a saturated long-chain fatty acid. This compound is characterized by the presence of a hydroxy group at the 16th position and an amino group substituted with an oxopropyl group at the 9th position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of hexadecanoic acid, 16-hydroxy-9-[(1-oxopropyl)amino]- typically involves multi-step organic reactions. The starting material is often hexadecanoic acid, which undergoes hydroxylation to introduce the hydroxy group at the 16th position. This can be achieved using oxidizing agents such as potassium permanganate or osmium tetroxide under controlled conditions. The amino group is then introduced at the 9th position through a series of substitution reactions, often involving the use of protecting groups to ensure selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Hexadecanoic acid, 16-hydroxy-9-[(1-oxopropyl)amino]- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Reduction: The oxopropyl group can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, osmium tetroxide, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Hexadecanoic acid, 16-hydroxy-9-[(1-oxopropyl)amino]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in cellular metabolism and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Used in the production of surfactants, lubricants, and cosmetics.
作用機序
The mechanism of action of hexadecanoic acid, 16-hydroxy-9-[(1-oxopropyl)amino]- involves its interaction with specific molecular targets and pathways. The hydroxy and amino groups allow it to form hydrogen bonds and interact with enzymes and receptors, modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.
類似化合物との比較
Similar Compounds
16-Hydroxyhexadecanoic acid: Similar structure but lacks the amino and oxopropyl groups.
9-Aminohexadecanoic acid: Similar structure but lacks the hydroxy and oxopropyl groups.
Hexadecanoic acid:
Uniqueness
Hexadecanoic acid, 16-hydroxy-9-[(1-oxopropyl)amino]- is unique due to the presence of both hydroxy and amino groups, which confer distinct chemical and biological properties. These functional groups allow for a wide range of chemical modifications and interactions, making it a versatile compound in research and industrial applications.
特性
CAS番号 |
833484-03-0 |
|---|---|
分子式 |
C19H37NO4 |
分子量 |
343.5 g/mol |
IUPAC名 |
16-hydroxy-9-(propanoylamino)hexadecanoic acid |
InChI |
InChI=1S/C19H37NO4/c1-2-18(22)20-17(14-10-6-4-8-12-16-21)13-9-5-3-7-11-15-19(23)24/h17,21H,2-16H2,1H3,(H,20,22)(H,23,24) |
InChIキー |
DNNFTGCMBFLNJU-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)NC(CCCCCCCC(=O)O)CCCCCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


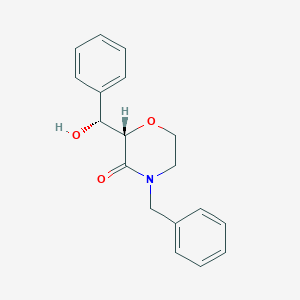

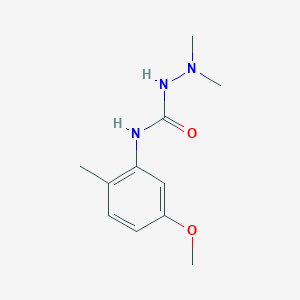

![4-Methyl-3-[(naphthalen-1-yl)methyl]-1,3-thiazol-2(3H)-imine](/img/structure/B12541751.png)

![Propanoyl chloride, 2-methyl-2-[(tribromoacetyl)amino]-](/img/structure/B12541757.png)
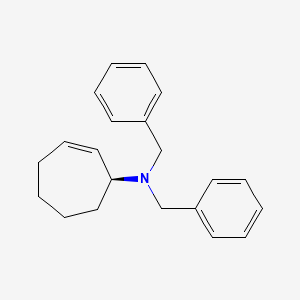
![2-[Methyl(phenyl)amino]-3-phenylprop-2-enal](/img/structure/B12541763.png)
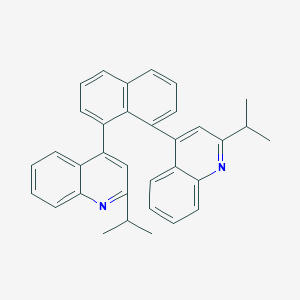
![2-[(E)-(6-nitro-1,3-benzothiazol-2-yl)iminomethyl]phenol](/img/structure/B12541780.png)
![4-Phenyl-1H-thieno[3,4-b][1,4]diazepin-2(3H)-one](/img/structure/B12541782.png)
![3,3'-([1,1'-Binaphthalene]-2,2'-diyl)dipyridine](/img/structure/B12541800.png)
